Tapentadol hydrochloride

Catalog No.
S548699
CAS No.
175591-09-0
M.F
C14H24ClNO
M. Wt
257.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapentadol hydrochloride

CAS Number

175591-09-0

Product Name

Tapentadol hydrochloride

IUPAC Name

3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1

InChI Key

ZELFLGGRLLOERW-YECZQDJWSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Synonyms

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol, Nucynta, tapentadol, tapentadol hydrochloride

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl

The exact mass of the compound Tapentadol hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tapentadol hydrochloride (CAS 175591-09-0) is a centrally acting synthetic analgesic characterized by a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) [2]. From a material selection and formulation perspective, the hydrochloride salt is designated as a Biopharmaceutics Classification System (BCS) Class I compound due to its high aqueous solubility and permeability[1]. Unlike older mixed-mechanism analogs in its class, it is a direct-acting molecule that does not rely on metabolic conversion to achieve its primary pharmacological effects [2]. This predictable pharmacokinetic profile, combined with its high solubility, makes Tapentadol hydrochloride a highly stable and reproducible active pharmaceutical ingredient (API) for both solid dosage and aqueous liquid formulation workflows.

Attempting to substitute Tapentadol hydrochloride with its closest in-class analog, Tramadol, or with Tapentadol free base introduces severe formulation and pharmacokinetic liabilities. Tramadol is a prodrug whose efficacy is heavily dependent on the CYP2D6 enzyme to generate its active (+)-M1 metabolite, creating unacceptable inter-individual variability in in-vivo models and clinical applications [1]. Furthermore, substituting the hydrochloride salt with Tapentadol free base compromises processability; the free base exhibits significantly poorer aqueous solubility and is prone to polymorphic interconversion under thermal stress, which leads to unpredictable dissolution profiles and uneven bioavailability in final dosage forms [2].

Aqueous Solubility and Formulation Capacity

The selection of the hydrochloride salt over the free base is driven by critical solubility metrics required for liquid and high-dose solid formulations. Tapentadol hydrochloride achieves an aqueous solubility of 34 to 35 g/100 mL in water and 0.1 N HCl [1]. In contrast, converting the compound to its free base form (e.g., at a pH of 12.48) drops the solubility to 3.4 g/100 mL [1]. This 10-fold difference dictates the compound's processability in aqueous environments.

Evidence DimensionAqueous Solubility
Target Compound Data34 to 35 g/100 mL (Tapentadol HCl)
Comparator Or Baseline3.4 g/100 mL (Tapentadol free base at pH 12.48)
Quantified Difference10-fold increase in aqueous solubility
ConditionsWater and 0.1 N HCl vs high pH environments

The superior solubility of the HCl salt is mandatory for developing high-concentration liquid formulations and ensuring BCS Class 1 dissolution criteria are met.

Metabolic Independence and Pharmacokinetic Reproducibility

Unlike Tramadol, which requires metabolic conversion by the highly polymorphic CYP2D6 enzyme to form its active O-desmethyltramadol (M1) metabolite, Tapentadol hydrochloride is a direct-acting analgesic [1]. It is metabolized primarily via Phase II glucuronidation, effectively bypassing CYP450-dependent pathways [1]. This eliminates the extreme variability seen between poor, extensive, and ultra-rapid metabolizers when using Tramadol.

Evidence DimensionCYP2D6 Metabolic Dependency
Target Compound Data0% reliance on CYP2D6 for primary MOR activation
Comparator Or BaselineHigh reliance (Tramadol requires CYP2D6 conversion to (+)-M1 metabolite)
Quantified DifferenceElimination of CYP2D6-driven pharmacokinetic variability
ConditionsIn-vivo hepatic metabolism (Phase I vs Phase II pathways)

Bypassing CYP450 metabolic pathways eliminates genetic variability, ensuring highly reproducible dose-response curves in both research models and clinical use.

Receptor Selectivity and Off-Target Serotonergic Reduction

Tapentadol hydrochloride provides a targeted MOR-NRI profile with significantly reduced off-target serotonergic activity compared to Tramadol. While Tapentadol binds effectively to the human MOR (Ki = 0.16 μM) and NET (Ki = 8.8 μM), it is nearly 5-fold less potent at inhibiting the serotonin transporter (SERT) than Tramadol [1]. This quantitative reduction in SERT affinity directly correlates to a lower incidence of serotonergic side effects, such as nausea and serotonin syndrome risk.

Evidence DimensionSerotonin Transporter (SERT) Inhibition
Target Compound DataMinimal SERT affinity
Comparator Or BaselineHigh SERT affinity (Tramadol)
Quantified DifferenceNearly 5-fold lower potency for SERT inhibition compared to tramadol
ConditionsIn-vitro recombinant human transporter binding assays

The reduced serotonergic activity minimizes off-target toxicity, providing a cleaner pharmacological profile for targeted MOR/NRI research.

Intrinsic Antimicrobial Stability for Parenteral Formulations

A unique material advantage of Tapentadol hydrochloride is its intrinsic antimicrobial properties in aqueous solutions. When formulated at a buffered pH of 4.0 to 5.5, Tapentadol hydrochloride concentrations between 0.10 and 8.00 mg/mL exhibit sufficient antimicrobial efficacy to meet pharmacopeial standards without the addition of standard preservatives or antioxidants [1]. This fundamentally differentiates it from other opioid solutions that require complex preservative systems.

Evidence DimensionIntrinsic Antimicrobial Efficacy
Target Compound DataSufficient antimicrobial activity without added preservatives
Comparator Or BaselineStandard opioid solutions requiring sodium benzoate or parabens
Quantified DifferenceEnables 0% added preservative formulations at 0.10–8.00 mg/mL
ConditionsAqueous parenteral or oral solutions buffered at pH 4.0–5.5

This intrinsic stability drastically simplifies parenteral formulation workflows by reducing excipient requirements and lowering the risk of excipient-driven degradation.

Preservative-Free Parenteral Formulation Development

Due to its intrinsic antimicrobial properties at pH 4.0-5.5, Tapentadol hydrochloride is the optimal precursor for developing stable, low-excipient injectable solutions. This allows formulators to bypass the use of antioxidants and preservatives, reducing the risk of injection-site reactions and excipient incompatibilities[1].

Pharmacogenetically Independent Pain Modeling

In pre-clinical and clinical research requiring mixed-mechanism analgesia, Tapentadol hydrochloride is selected over Tramadol to eliminate CYP2D6-driven variability. Its direct-acting nature ensures that dose-response curves in nociceptive and neuropathic models reflect true receptor affinity rather than subject-specific metabolic rates [2].

High-Concentration Oral Liquid Manufacturing

Leveraging the 34 g/100 mL aqueous solubility of the hydrochloride salt, manufacturers can produce high-dose, low-volume oral solutions that cannot be achieved with the free base. This solubility profile ensures that the API remains fully dissolved across a range of storage temperatures, preventing precipitation in the final commercial product[1].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.1546421 g/mol

Monoisotopic Mass

257.1546421 g/mol

Heavy Atom Count

17

Appearance

Solid powder

UNII

71204KII53

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory.;
H361 (98.46%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic pain
Treatment of acute pain

Pharmacology

Tapentadol Hydrochloride is the hydrochloride salt of tapentadol, an orally available, synthetic benzenoid that acts as an agonist for the mu-opioid receptor (MOR) and inhibits the reuptake of noradrenaline, with potential anti-nociceptive activity. Upon oral administration, tapentadol binds to the MOR which enhances MOR-mediated signaling, interferes with the sensation of pain and results in an analgesic effect. Tapentadol also inhibits the reuptake of noradrenaline, which increases the levels of noradrenaline (NA), activates the inhibitory alpha-2 receptors and results in an analgesic effect.

MeSH Pharmacological Classification

Analgesics, Opioid

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard

Health Hazard

Wikipedia

Tapentadol hydrochloride

FDA Medication Guides

Nucynta ER
Tapentadol Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
COLLEGIUM PHARM INC
12/15/2023
Nucynta
Tapentadol Hydrochloride
TABLET;ORAL
SOLUTION;ORAL
COLLEGIUM PHARM INC
12/15/2023

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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